2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane is a bicyclic ether derivative featuring a 1,3-dioxane ring (a six-membered cyclic ether) substituted with a phenoxyethyl group bearing bromine and fluorine atoms at the 4- and 3-positions of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₃BrFO₃, with an average molecular weight of 328.14 g/mol.
Properties
IUPAC Name |
2-[2-(4-bromo-3-fluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c13-10-3-2-9(8-11(10)14)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLXXNPCMUNHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC(=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, featuring a dioxane ring and halogenated phenoxy groups, suggests various interactions with biological systems, making it a candidate for research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromine and fluorine substituents on the aromatic ring enhances its reactivity and biological properties. The dioxane moiety contributes to the compound's stability and solubility in biological environments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen substituents can influence the compound's lipophilicity and binding affinity to various biomolecules, including enzymes and receptors. This interaction may lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for specific receptors, potentially altering cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that halogenated phenoxy compounds can display significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that this compound could exhibit comparable efficacy:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 50 | E. coli |
| Related Compound B | 75 | S. aureus |
Cytotoxicity and Cell Viability
In vitro studies assessing cytotoxic effects on cancer cell lines have shown that halogenated dioxanes can induce apoptosis or inhibit proliferation. The following table summarizes findings from cell viability assays:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | TBD | Apoptosis Induction |
| MCF-7 | TBD | Proliferation Inhibition |
Case Studies
- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of structurally similar compounds against Gram-positive and Gram-negative bacteria. It was found that the presence of bromine increased the activity against resistant strains.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of halogenated dioxanes on human cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations.
Comparison with Similar Compounds
The structural and functional attributes of 2-[2-(4-Bromo-3-fluoro-phenoxy)ethyl]-1,3-dioxane can be contextualized against analogous compounds, focusing on substituent effects, ring systems, and synthetic pathways. Key comparisons are summarized below:
Structural Analogues with Halogen-Substituted Aromatic Rings
Key Observations :
- Substituent Position : Fluorine at the 3-position (meta) vs. 2-position (ortho) affects aromatic ring electron density and steric interactions in synthetic intermediates .
Dioxane vs. Dioxolane Ring Systems
Key Observations :
- Ring Stability : The six-membered 1,3-dioxane ring in the target compound offers greater conformational flexibility and reduced ring strain compared to dioxolane derivatives, influencing thermal stability and solvent compatibility .
- Reactivity : Dioxolanes are more prone to acid-catalyzed ring-opening reactions due to higher strain, whereas dioxanes are often used as protecting groups for diols in organic synthesis .
Physicochemical and Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
